molecular formula C14H21NO2 B4961879 N,N-dimethyl-4-(3-methylbutoxy)benzamide

N,N-dimethyl-4-(3-methylbutoxy)benzamide

Cat. No.: B4961879
M. Wt: 235.32 g/mol
InChI Key: CKFALOMXPZWGKK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(3-methylbutoxy)benzamide is a substituted benzamide derivative characterized by a dimethylamino group at the amide nitrogen and a 3-methylbutoxy substituent at the para position of the benzamide ring. This compound belongs to the broader class of benzamides, which are widely studied for their pharmacological and synthetic utility. For example, benzamide derivatives are frequently explored for their roles as enzyme inhibitors (e.g., glucokinase, tubulin) , antimicrobial agents , and intermediates in organic synthesis .

Properties

IUPAC Name

N,N-dimethyl-4-(3-methylbutoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)9-10-17-13-7-5-12(6-8-13)14(16)15(3)4/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFALOMXPZWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes key structural analogs of N,N-dimethyl-4-(3-methylbutoxy)benzamide, highlighting differences in substituents, biological activities, and applications:

Compound Substituents Key Properties/Activities References
N,N-Dimethyl-4-(trifluoromethyl)benzamide Trifluoromethyl group at para position Intermediate in reductive transamidation reactions; used in Mn-mediated synthetic protocols .
N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-CF₃-pyridin-3-yl]benzamide Pyridine-piperazine-CF₃ moiety appended to benzamide Investigated as a synthetic intermediate for kinase inhibitors; structural complexity enhances target specificity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl group on amide nitrogen; methyl at meta position N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .
Sulfamoyl benzamide derivatives Sulfamoyl group at para position Potent glucokinase activators via H-bond interactions with Arg63; IC₅₀ values < 1 μM .
N-(4-Hydroxyphenyl)benzamide derivatives Hydroxyphenyl substituents Antioxidant activity (% inhibition up to 87.7) via radical scavenging; methoxy groups enhance potency .
N-(4-Nitrophenyl)benzamide analogs Nitro group at para position Used in crystallographic studies; nitro groups influence molecular packing and stability .

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl , nitro ) enhance stability and synthetic versatility but may reduce solubility. Hydrophilic groups (e.g., hydroxy , sulfamoyl ) improve binding to enzymatic targets (e.g., glucokinase, tubulin) via H-bond interactions.

Pharmacokinetic Considerations: Methyl and methoxy groups (e.g., 3-methylbutoxy in the target compound) may enhance metabolic stability compared to nitro or hydroxyl analogs . For instance, N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) exhibits a longer half-life (t₁/₂ = 0.592 h) in rats compared to SAHA, a reference HDAC inhibitor .

Synthetic Accessibility: The 3-methylbutoxy group in the target compound can be synthesized via nucleophilic substitution of 4-hydroxybenzamide with 3-methylbutyl bromide, analogous to methods used for 4-(4-phenylbutoxy)benzamide derivatives . Mn-mediated reductive transamidation (as in ) offers a pathway for modifying the dimethylamino group.

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